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Compound of Interest

Compound Name:
2-Amino-5-bromo-3-

methylpyrazine

Cat. No.: B1288843 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the

compound 2-Amino-5-bromo-3-methylpyrazine (CAS No: 74290-67-8). The document is

structured to offer an in-depth resource for researchers and professionals engaged in drug

development and chemical synthesis, presenting key analytical data in a clear and accessible

format. This guide includes tabulated spectroscopic data, detailed experimental protocols for

common analytical techniques, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 2-Amino-5-
bromo-3-methylpyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.83 Singlet 1H Pyrazine C-H

4.93 Singlet 2H -NH₂

2.41 Singlet 3H -CH₃

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR Data

Specific ¹³C NMR data for 2-Amino-5-bromo-3-methylpyrazine is not readily available in the

public domain based on the conducted search. For structurally similar aromatic heterocyclic

compounds, typical chemical shifts for pyrazine ring carbons can range from approximately 120

to 160 ppm. The methyl carbon would be expected in the upfield region, typically between 15

and 25 ppm.

Infrared (IR) Spectroscopy
IR Data

A specific experimental IR spectrum for 2-Amino-5-bromo-3-methylpyrazine is not readily

available. However, based on its functional groups, the following characteristic absorption

bands can be predicted:
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Functional Group Expected Wavenumber (cm⁻¹)

N-H stretch (amine) 3300-3500 (typically two bands for -NH₂)

C-H stretch (aromatic) 3000-3100

C-H stretch (aliphatic, -CH₃) 2850-3000

C=N stretch (pyrazine ring) 1500-1600

C=C stretch (pyrazine ring) 1400-1550

N-H bend (amine) 1580-1650

C-Br stretch 500-650

Mass Spectrometry (MS)
MS Data

m/z Ion Method

190.2 [M+H]⁺ ESI

M (Molecular Weight) = 189.03 g/mol [1]

Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic techniques

cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the 2-Amino-5-bromo-3-methylpyrazine
sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃)

in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as

an internal standard (δ = 0.00 ppm).
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Instrumentation: The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: The instrument is tuned and shimmed to optimize the magnetic field

homogeneity. A standard one-pulse sequence is typically used. Key parameters include a

spectral width of approximately 10-15 ppm, a relaxation delay of 1-5 seconds, and an

acquisition time of 2-4 seconds. A sufficient number of scans (typically 8 to 64) are averaged

to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: For ¹³C NMR, a proton-decoupled pulse program is commonly used to

simplify the spectrum to single lines for each unique carbon atom. A wider spectral width

(e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of

scans and a longer total acquisition time are necessary to achieve an adequate signal-to-

noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected,

and referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a solid sample like 2-Amino-5-bromo-3-methylpyrazine, the

Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the

powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

Data Acquisition: A background spectrum of the empty ATR crystal is first collected. Then,

the sample is placed on the crystal, and pressure is applied to ensure good contact. The

sample spectrum is then recorded. Typically, 16 to 32 scans are co-added at a resolution of 4

cm⁻¹ over a spectral range of 4000-400 cm⁻¹.

Data Processing: The instrument's software automatically ratios the sample spectrum

against the background spectrum to produce the final transmittance or absorbance

spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)
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Sample Preparation: A dilute solution of the sample is prepared by dissolving a small amount

(e.g., <1 mg) in a suitable solvent such as methanol or acetonitrile to a concentration of

approximately 1-10 µg/mL.

Instrumentation: The analysis is performed on a mass spectrometer equipped with an

electrospray ionization source.

Data Acquisition: The sample solution is infused into the ESI source at a low flow rate (e.g.,

5-20 µL/min). A high voltage is applied to the tip of the infusion needle, causing the sample to

nebulize into a fine spray of charged droplets. As the solvent evaporates, the analyte

molecules are ionized (in this case, protonated to form [M+H]⁺). The ions are then guided

into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them

based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

Data Analysis: The resulting mass spectrum plots ion intensity versus m/z. The peak

corresponding to the protonated molecule provides information about the molecular weight of

the compound.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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